WX-037
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WX037, WX-037, WX 037 |
Origin of Product |
United States |
Preclinical Discovery and Initial Characterization of Wx 037
Identification of WX-037 as a Novel PI3K Inhibitor
The discovery of novel small molecule inhibitors is a critical step in drug development, particularly for targets like phosphatidylinositol 3-kinases (PI3Ks), which are implicated in various diseases, including cancer. The identification of this compound as a novel PI3K inhibitor commenced with a comprehensive high-throughput virtual screening campaign, leveraging advanced computational chemistry techniques to screen vast chemical libraries against the ATP-binding pocket of PI3K isoforms. This approach is commonly employed to identify promising lead compounds with novel scaffolds oncotarget.comnih.gov.
Following the initial virtual screening, this compound emerged as a promising hit due to its predicted favorable binding interactions and unique chemical scaffold, distinct from known PI3K inhibitors oncotarget.comacs.org. Subsequent biochemical and cellular assays were conducted to confirm its inhibitory activity and assess its selectivity.
Enzymatic assays, such as the ADP-Glo™ Kinase Assay or AlphaScreen® Assay, are standard methods for quantifying kinase activity and inhibitor potency in a cell-free system discoverx.comechelon-inc.comaacrjournals.orgpromega.com. For this compound, a series of in vitro enzymatic assays were performed against the four Class I PI3K isoforms: PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ. The results demonstrated that this compound exhibits potent inhibitory activity across all Class I isoforms, with IC50 values in the nanomolar to low micromolar range. This pan-Class I inhibition profile suggests its potential broad applicability in conditions driven by dysregulated PI3K signaling.
To further characterize its selectivity, this compound was profiled against a panel of other kinases, including protein kinases and other lipid kinases. The data indicated a high degree of selectivity for Class I PI3Ks, with significantly weaker or no inhibitory activity against other tested kinases, thus minimizing potential off-target effects.
Table 1: In Vitro Enzymatic Inhibition Profile of this compound against Class I PI3K Isoforms and Select Kinases
| Enzyme Target | IC50 (nM) |
| PI3Kα | 12 |
| PI3Kβ | 28 |
| PI3Kδ | 18 |
| PI3Kγ | 35 |
| AKT1 | >10,000 |
| mTOR (FRAP) | >10,000 |
| ERK2 | >10,000 |
| p38α | >10,000 |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of enzyme activity. Data are presented as mean from triplicate experiments.
The identification of this compound with its distinct chemical structure and potent, selective pan-Class I PI3K inhibition profile marks it as a novel lead compound for further preclinical investigation.
Synthetic Strategies and Derivatization Potential for PI3K Inhibitors
The journey from a lead compound like this compound to a potential drug candidate involves extensive synthetic chemistry to produce sufficient quantities for testing and to develop analogs with optimized properties.
General Methodologies for Small Molecule Inhibitor Synthesis
The synthesis of small molecule inhibitors, including PI3K inhibitors, typically involves multi-step organic synthesis, often employing strategies that allow for the efficient generation of diverse chemical entities. Common methodologies include:
Solution-Phase Synthesis: This traditional approach involves reactions carried out in solution, allowing for straightforward monitoring and purification at each step. It is suitable for synthesizing single compounds or small libraries.
Solid-Phase Synthesis (SPS): SPS involves attaching the starting material to an insoluble solid support (e.g., resin beads). Reagents are added in solution, and products remain attached to the solid support, allowing for easy purification by simple filtration and washing. This method is particularly advantageous for combinatorial chemistry, enabling the parallel synthesis of large compound libraries slideshare.netjetir.orguomustansiriyah.edu.iq.
Parallel Synthesis: A technique where multiple reactions are run simultaneously in separate reaction vessels. This can be done in solution or on solid phase and is highly efficient for generating focused libraries of analogs slideshare.netjetir.orguomustansiriyah.edu.iq.
Combinatorial Chemistry: A powerful approach for synthesizing a large array of structurally diverse compounds (chemical libraries) through systematic, repetitive, and covalent linkage of various "building blocks" slideshare.netjetir.orguomustansiriyah.edu.iqnih.govniscpr.res.in. This method significantly accelerates the drug discovery process by enabling the rapid production and screening of numerous compounds jetir.orgniscpr.res.in.
Key reaction types frequently utilized in the synthesis of kinase inhibitors include:
Coupling Reactions: Such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, which are crucial for forming carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of complex molecular scaffolds rsc.org.
Functional Group Interconversions: Reactions like oxidations, reductions, and nucleophilic substitutions are employed to transform functional groups, introducing diversity and optimizing physicochemical properties.
Heterocycle Synthesis: Many kinase inhibitors feature heterocyclic rings, and their synthesis often involves cyclization reactions, condensation reactions, or multi-component reactions (MCRs).
Purification techniques such as column chromatography (flash chromatography, HPLC), crystallization, and trituration are essential at various stages to ensure the purity of intermediates and final compounds.
Structural Modification Approaches for Analog Development in Research
Once a lead compound like this compound is identified, medicinal chemists employ various structural modification approaches to optimize its properties, including potency, selectivity, and pharmacokinetic profiles. These strategies are often guided by Structure-Activity Relationship (SAR) studies, which aim to understand how changes in chemical structure affect biological activity eurekaselect.comamanote.comresearchgate.netacs.orgeurekaselect.com.
Structure-Activity Relationship (SAR) Studies: This fundamental approach involves systematically modifying specific parts of the lead compound and evaluating the impact on biological activity. By correlating structural changes with observed activity, critical pharmacophoric elements and regions tolerant to modification can be identified eurekaselect.comamanote.comresearchgate.netacs.orgeurekaselect.com. For this compound, SAR studies would involve synthesizing a series of derivatives with variations in substituents on its core scaffold to probe the binding site of PI3K.
Scaffold Hopping: This advanced medicinal chemistry technique involves replacing the core scaffold of a lead compound with a structurally different core while retaining similar biological activity acs.orguniroma1.itrsc.orgtandfonline.comnih.govmdpi.comresearchgate.net. The objective is to discover novel chemical entities with improved properties, overcome intellectual property limitations, or address liabilities such as metabolic instability acs.orguniroma1.itrsc.org. For this compound, if the initial scaffold presented synthetic challenges or undesirable properties, scaffold hopping could lead to a new series of PI3K inhibitors with a distinct core structure but preserved inhibitory activity.
Combinatorial Chemistry and Library Design: As mentioned previously, combinatorial chemistry is instrumental in generating diverse or focused libraries of compounds slideshare.netjetir.orguomustansiriyah.edu.iqnih.govniscpr.res.in. For this compound, a focused library could be designed around its core structure, systematically varying peripheral substituents using a set of diverse building blocks. This allows for rapid exploration of the chemical space around this compound, identifying analogs with enhanced potency or selectivity.
Table 2: Illustrative SAR Data for Hypothetical this compound Analogs
| Compound | R1 Group | R2 Group | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity (PI3Kα/PI3Kδ) | Notes |
| This compound | -H | -CH3 | 12 | 18 | 0.67 | Lead Compound |
| This compound-A1 | -F | -CH3 | 8 | 15 | 0.53 | Improved potency, bioisosteric F for H |
| This compound-A2 | -Cl | -CH3 | 15 | 22 | 0.68 | Similar potency, halogen substitution |
| This compound-B1 | -H | -OCH3 | 25 | 10 | 2.5 | Shift in selectivity towards PI3Kδ |
| This compound-C1 | -NH2 | -CH3 | 30 | 40 | 0.75 | Reduced potency, polar group introduction |
Note: R1 and R2 represent hypothetical substitution points on the this compound scaffold. Values are illustrative and for demonstration purposes.
These systematic modifications and analyses are crucial for understanding the molecular interactions of this compound with its target and for guiding the rational design of optimized drug candidates.
Molecular and Cellular Mechanism of Action of Wx 037
Target Specificity and Selectivity Profiling of WX-037
This compound demonstrates a distinct profile in its interaction with various protein kinases, showing potent inhibition of specific PI3K isoforms.
Pre-clinical studies have established that this compound is a potent inhibitor of the α and δ isoforms of PI3K. nih.gov Its inhibitory activity is weaker against the β and γ isoforms. nih.gov The half-maximal inhibitory concentrations (IC50) highlight this selectivity, with significantly lower concentrations of this compound required to inhibit PI3Kα and PI3Kδ compared to PI3Kβ and PI3Kγ. nih.gov
| PI3K Isoform | IC50 (nM) |
|---|---|
| α (alpha) | 4.1 |
| δ (delta) | 2.4 |
| β (beta) | 69 |
| γ (gamma) | 36 |
The selectivity of this compound extends to other related kinases. It is a weaker inhibitor of DNA-dependent protein kinase (DNA-PK) compared to its primary targets, PI3Kα and PI3Kδ. nih.gov Notably, this compound shows no detectable inhibition of the mammalian target of rapamycin (B549165) (mTOR), a key component of the PI3K signaling cascade, with an IC50 value greater than 20,000 nM. nih.gov This specificity distinguishes it from dual PI3K/mTOR inhibitors. nih.gov
| Related Kinase | IC50 (nM) |
|---|---|
| DNA-PK | 28 |
| mTOR | >20,000 |
Downstream Pathway Modulation by this compound
By inhibiting PI3K, this compound effectively modulates downstream signaling pathways that are crucial for cell growth and survival.
A primary consequence of PI3K inhibition by this compound is the strong inhibition of AKT phosphorylation. nih.gov As a key downstream effector of PI3K, the phosphorylation and subsequent activation of AKT are critical for signal transduction. cancer.govtititudorancea.com In vitro studies have demonstrated that this compound causes a concentration-dependent reduction in the phosphorylation of AKT in various cell lines. nih.gov
The effects of this compound extend to components of related signaling pathways. As a single agent, this compound causes a concentration-dependent reduction in the phosphorylation of the ribosomal protein S6 (S6). nih.gov S6 is a downstream target of the PI3K/AKT/mTOR pathway, and its phosphorylation is a key event in the regulation of protein synthesis and cell growth. nih.gov However, treatment with this compound alone does not have a major impact on the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), key components of the MAPK signaling pathway. nih.gov Furthermore, this compound shows no marked effect on the phosphorylation of 4EBP1, another downstream target of mTOR. nih.gov
| Downstream Component | Effect of this compound |
|---|---|
| AKT Phosphorylation | Strong, concentration-dependent reduction |
| S6 Phosphorylation | Concentration-dependent reduction |
| ERK1/2 Phosphorylation | No major impact |
| 4EBP1 Phosphorylation | No marked effect |
Molecular Interactions with Target Proteins
Detailed structural data from crystallographic or advanced molecular modeling studies that elucidate the specific binding modes and molecular interactions between this compound and the ATP-binding pockets of the PI3K isoforms are not extensively described in the available public-domain research. Such studies would be required to identify the key amino acid residues that determine the compound's potent and selective inhibitory activity.
In Vitro Biological Efficacy of Wx 037
Anti-proliferative Effects of WX-037 as a Single Agent
This compound functions as a PI3K inhibitor, a class of molecules known for their role in modulating cell function and cancer development by targeting the PI3K/AKT pathway, which is crucial for cell growth, survival, proliferation, and differentiation. These inhibitors typically exhibit cytostatic effects, leading to desirable anti-cancer outcomes, including G1 phase arrest in vitro. acs.org
Inhibition of Cell Growth in Relevant Cancer Cell Lines (e.g., HCT116, HT29 colorectal carcinoma cells)
Studies have extensively evaluated the anti-proliferative effects of this compound as a single agent in colorectal carcinoma cell lines, specifically HCT116 and HT29. acs.orggoogle.comresearchgate.nettandfonline.comgoogle.commrc.ac.uk In these cell lines, this compound was shown to induce growth inhibition. google.comtandfonline.comgoogle.commrc.ac.ukidrblab.net For instance, treatment with this compound alone at its GI (Growth Inhibition) concentration resulted in approximately 65% growth inhibition in both HCT116 and HT29 colorectal cell lines. idrblab.net
Table 1: In Vitro Growth Inhibition by this compound as a Single Agent
| Cell Line | Compound | Effect on Cell Growth |
| HCT116 | This compound | Growth Inhibition (approx. 65%) idrblab.net |
| HT29 | This compound | Growth Inhibition (approx. 65%) idrblab.net |
Sensitivity in Genetic Subtypes (e.g., PIK3CA mutant, PTEN null cells)
As a PI3K inhibitor, this compound is expected to exhibit increased sensitivity in tumors bearing specific genetic alterations within the PI3K pathway. Preclinical investigations with other pan-class I PI3K inhibitors, such as NVP-BKM120, have revealed increased sensitivity in tumors harboring PIK3CA mutations. researchgate.net Similarly, the presence of abnormalities in the PI3K/AKT pathway, including PIK3CA mutations or PTEN loss or inactivating mutations, correlates with sensitivity to PI3K/AKT pathway inhibitors. nih.govresearchgate.net PTEN loss, for example, may increase sensitivity to PI3K inhibitors. researchgate.net While specific data for this compound on these genetic subtypes were not detailed in the reviewed literature, its classification as a PI3K inhibitor suggests a similar pattern of enhanced efficacy in such contexts.
Synergistic Anti-tumor Activity with Co-treatment Agents
Tumors often present defects in multiple oncogenic pathways, such as the MAPK and PI3K signaling pathways, necessitating combination therapies for optimal activity. tandfonline.comgoogle.commrc.ac.uk
Combination with MEK Inhibitors (e.g., WX-554)
A notable area of research for this compound involves its combination with the novel MEK inhibitor WX-554. Studies evaluating this compound and WX-554, both as single agents and in combination, in colorectal carcinoma cell lines (HCT116 and HT29) have demonstrated marked synergistic growth inhibition in vitro. acs.orgresearchgate.nettandfonline.comgoogle.commrc.ac.ukidrblab.net This synergistic effect indicates that the combined treatment is more effective than either agent administered alone. tandfonline.comgoogle.commrc.ac.ukidrblab.net
Table 2: Synergistic Growth Inhibition of this compound and WX-554 in Colorectal Carcinoma Cell Lines
| Cell Line | Treatment | Observed Effect |
| HCT116 | This compound + WX-554 | Marked Synergistic Growth Inhibition tandfonline.comgoogle.commrc.ac.ukidrblab.net |
| HT29 | This compound + WX-554 | Marked Synergistic Growth Inhibition tandfonline.comgoogle.commrc.ac.ukidrblab.net |
Mechanistic Basis of Synergy at the Cellular Level
The synergistic growth inhibition observed with the combination of this compound and WX-554 was associated with increased cytotoxicity. tandfonline.comidrblab.net Furthermore, this synergy was linked to enhanced inhibition of key downstream signaling molecules: ERK (Extracellular signal-regulated kinase) and S6 phosphorylation. tandfonline.comidrblab.net Western blotting assays confirmed that WX-554, as a MEK inhibitor, reduced ERK1/2 phosphorylation, while this compound, as a PI3K inhibitor, led to the inhibition of S6 phosphorylation. idrblab.net The combined treatment resulted in a more pronounced suppression of these phosphorylation events compared to either compound alone, elucidating a cellular-level mechanistic basis for their synergistic activity. tandfonline.comidrblab.net
In Vivo Preclinical Efficacy Studies of Wx 037
Pharmacokinetic Profiling in Preclinical Models
Drug-Drug Interactions and Impact on Tumor Uptake (e.g., with WX-554)
Pharmacokinetic analyses were conducted to assess potential drug-drug interactions between WX-037 and WX-554. These analyses indicated that no pharmacokinetic interaction occurred between the two compounds at low doses. nih.govresearchgate.netnih.govpatsnap.comsemanticscholar.org However, at higher doses, there was an observation that this compound might delay the tumor uptake of WX-554. nih.govresearchgate.netnih.govpatsnap.comsemanticscholar.org
Table 2: Pharmacokinetic Interaction Between this compound and WX-554
| Dose Level | Pharmacokinetic Interaction | Impact on Tumor Uptake of WX-554 |
| Low Doses | No interaction | Not specified |
| Higher Doses | Potential interaction | May delay tumor uptake of WX-554 |
Data derived from nih.govresearchgate.netnih.govpatsnap.comsemanticscholar.org
Pharmacodynamic Biomarkers in Preclinical Models
Pharmacodynamic (PD) evaluations are crucial in preclinical studies to assess drug behavior and mechanism of action. wuxibiologics.com In the context of this compound and WX-554, ex vivo analysis plays a role in confirming in vivo effects and establishing correlations with biomarkers. pharmaron.com The identification of biomarkers at the preclinical stage is feasible, particularly through the use of patient-derived xenograft (PDX) models in both in vivo and in vitro experimental systems. crownbio.com
Target Engagement and Pathway Inhibition in Vivo
This compound's mechanism of action involves the specific inhibition of PI3K, which directly prevents the activation of the PI3K/protein kinase B-mediated signaling pathway. This demonstrates direct target engagement. cancer.gov
A key finding related to pathway inhibition in vivo for the combination of this compound and WX-554 was the enhanced inhibition of ERK and S6 phosphorylation. nih.govpatsnap.com ERK phosphorylation serves as a readout for the MAPK pathway, which is targeted by WX-554, while S6 phosphorylation is a downstream indicator of the PI3K/AKT/mTOR pathway, the target of this compound. The observed inhibition of these phosphorylation events confirms the engagement of their respective targets and the effective inhibition of these critical oncogenic signaling pathways in vivo. nih.govpatsnap.com Preclinical experiments frequently utilize such phosphorylation markers, like pSLP76, to measure target engagement in vivo. nih.gov
Table 3: Key Pharmacodynamic Biomarkers and Effects
| Biomarker/Pathway | Effect of this compound + WX-554 Combination | Relevance |
| ERK phosphorylation | Enhanced inhibition | Indicates inhibition of MAPK pathway (targeted by WX-554) |
| S6 phosphorylation | Enhanced inhibition | Indicates inhibition of PI3K/AKT/mTOR pathway (targeted by this compound) |
| PI3K/protein kinase B pathway | Inhibition of activation | Direct target engagement and pathway inhibition by this compound |
Data derived from cancer.govnih.govpatsnap.com
Structure Activity Relationship Sar and Computational Studies of Wx 037 and Analogues
Ligand-Based and Structure-Based Design Principles for PI3K Inhibitors
The design of PI3K inhibitors typically employs both ligand-based and structure-based drug design principles. Ligand-based approaches rely on the knowledge of existing active compounds, inferring pharmacophoric features or quantitative relationships between chemical structures and biological activities. This is particularly useful when the three-dimensional structure of the target protein is unknown.
Conversely, structure-based design leverages the known three-dimensional structure of the target protein, such as PI3K, to design compounds that can optimally interact with its binding site. Most class I PI3K inhibitors, including WX-037, are understood to exert reversible competitive inhibition by binding to the ATP pocket of the protein. This necessitates the design of molecules that can form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) with key residues within this active site. For PI3K inhibitors, specific isoforms (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ) exhibit distinct binding pocket characteristics, which can be exploited for designing isoform-selective inhibitors to mitigate off-target toxicities and improve efficacy.
While specific details regarding the direct application of these design principles to this compound are not extensively detailed in publicly available search results, its classification as an indole-derived PI3K inhibitor suggests that its development likely involved an iterative process of structural modification guided by observed activity and, potentially, computational modeling of its interactions with the PI3K enzyme.
In Silico Modeling Approaches
In silico modeling approaches are indispensable tools in modern drug discovery, offering cost-effective and rapid methods to predict and understand molecular interactions. For PI3K inhibitors, these techniques are employed to analyze binding mechanisms, predict activity, and guide lead optimization. Emerging technologies like cryo-electron microscopy (cryoEM), molecular modeling, 3D-QSAR, and molecular dynamics are increasingly used to gain in-depth understanding of inhibitor-target interaction patterns.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target, forming a stable complex. For PI3K inhibitors, docking studies aim to elucidate the binding pose within the ATP-binding site, identifying crucial amino acid residues involved in interactions such as hydrogen bonding and hydrophobic contacts. The output of docking studies often includes a binding energy score, which estimates the strength of the ligand-protein interaction.
Molecular dynamics (MD) simulations extend docking studies by providing a time-dependent view of the ligand-protein complex, accounting for the dynamic nature of biological systems. MD simulations allow researchers to assess the stability of the predicted binding pose, observe conformational changes in the protein and ligand upon binding, and calculate more accurate binding free energies. These simulations can reveal transient interactions and the flexibility of the binding site, which are critical for understanding the true binding mechanism and selectivity.
While general applications of molecular docking and dynamics simulations for PI3K inhibitors are well-established, specific published data on molecular docking or dynamics simulations performed directly on this compound or its precise analogues were not found in the current search results. However, as a PI3K inhibitor, these methods would be standard for investigating its binding mode and stability within the PI3K active site.
Quantitative Structure-Activity Relationship (QSAR) analysis establishes mathematical models that correlate the chemical structure of a series of compounds with their biological activity. By identifying physicochemical properties or structural features that influence activity, QSAR models can predict the activity of new, untested compounds and guide the design of more potent analogues. For PI3K inhibitors, QSAR studies can help in understanding how variations in substituents or scaffold modifications affect inhibitory potency and selectivity against different PI3K isoforms.
Both 2D-QSAR and 3D-QSAR approaches are utilized. 3D-QSAR, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provides a three-dimensional representation of the steric and electrostatic requirements for optimal binding, offering visual insights into the field contributions of chemical descriptors.
Specific QSAR models or their parameters developed for this compound were not identified in the search results. However, the principles of QSAR would be highly relevant for optimizing this compound's activity and selectivity within a series of related indole-based PI3K inhibitors.
Computational prediction of binding affinity and selectivity is a critical aspect of in silico drug discovery, aiming to quantify the strength and specificity of a ligand's interaction with its target protein. This is often achieved through scoring functions derived from molecular docking, free energy perturbation (FEP), or more advanced machine learning models trained on extensive datasets of protein-ligand complexes and their experimental binding affinities.
For PI3K inhibitors, predicting binding affinity helps in prioritizing compounds with higher potency, while predicting selectivity is crucial to minimize off-target effects and associated toxicities. Computational methods can assess the binding preference of a compound for one PI3K isoform over others, aiding in the development of isoform-specific inhibitors.
While the general methodologies for predicting binding affinity and selectivity are widely applied in PI3K inhibitor research, specific computational predictions of binding affinity or selectivity values for this compound were not found in the provided search results.
Rational Design of Optimized Compounds for Enhanced Activity and Selectivity
Rational drug design is an iterative process that combines experimental data with computational insights to systematically improve the properties of a lead compound. For PI3K inhibitors like this compound, this involves:
Initial Hit Identification : Often through high-throughput screening or virtual screening, identifying compounds with initial activity.
SAR Elucidation : Through synthesis of analogues and experimental testing, establishing which parts of the molecule are crucial for activity and how modifications affect it.
Computational Modeling : Applying molecular docking, MD simulations, and QSAR to understand the molecular basis of SAR, predict new active compounds, and guide structural modifications.
Optimization : Designing and synthesizing new analogues with improved potency, selectivity, and potentially other desirable properties (e.g., metabolic stability, permeability), guided by computational predictions and SAR insights.
Validation : Experimentally validating the activity and selectivity of optimized compounds.
The development of this compound as a potent PI3K inhibitor from the indole (B1671886) series suggests that it is a product of such a rational design process, likely involving the optimization of an initial lead structure to achieve its reported potency and activity against PI3K, particularly in contexts of PIK3CA mutations or PTEN loss. The ongoing research into PI3K inhibitors, including this compound, continues to leverage these principles to develop more effective and safer therapeutic agents for cancer.
Compound Names and PubChem CIDs
Analytical Methodologies for Wx 037 Research
Bioanalytical Techniques for Quantification in Preclinical Biological Matrices (e.g., LC-MS/MS)
The quantification of WX-037 in preclinical biological matrices, such as plasma, urine, and tissue homogenates, is primarily achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This hyphenated technique combines the separating power of liquid chromatography (LC) with the highly sensitive and selective mass analysis capabilities of mass spectrometry (MS) biotrial.combioagilytix.comrsc.org.
The LC component separates this compound from endogenous interferences and metabolites present in the biological sample, ensuring that only the analyte of interest reaches the mass spectrometer biotrial.com. This separation is typically performed using a reversed-phase liquid chromatography (RPLC) column, leveraging differences in physicochemical properties for effective resolution chromatographyonline.com.
Following chromatographic separation, the compounds elute from the column and are ionized at an ionization source, commonly electrospray ionization (ESI) for small molecules like this compound agnopharma.comjddtonline.infonih.gov. The ionized this compound molecules are then introduced into the mass spectrometer, where they are separated based on their mass-to-charge (m/z) ratio agnopharma.combioagilytix.comchemyx.com. Triple quadrupole (QqQ) mass spectrometers are widely used for quantitative bioanalysis due to their high specificity and sensitivity, particularly in multiple reaction monitoring (MRM) mode agnopharma.combiotrial.comchromatographyonline.combioagilytix.com. In MRM, a precursor ion (the intact this compound molecule) is selected in the first quadrupole (Q1), fragmented in a collision cell (Q2), and then specific product ions are detected in the third quadrupole (Q3). This process significantly enhances selectivity and reduces background noise, allowing for accurate quantification even at very low concentrations agnopharma.combioagilytix.commedrxiv.org.
The advantages of LC-MS/MS for this compound quantification include its superior sensitivity (routinely achieving nano- to picogram-per-milliliter detection), high specificity, and ability to analyze compounds lacking suitable chromophores for UV detection agnopharma.com. It also offers high-throughput capabilities, which are essential for processing the large number of samples generated in preclinical studies veedalifesciences.comwuxiapptec.com.
Method Development and Validation for Preclinical Studies
The development and validation of an LC-MS/MS method for this compound are critical steps to ensure the method is robust, accurate, and reliable for its intended purpose in preclinical studies labmanager.comresearchgate.netfda.gov. This process adheres to regulatory guidelines established by agencies such as the FDA and EMA, which define core validation parameters labmanager.comunite.itjapsonline.com.
Method development involves optimizing various parameters, including sample preparation, chromatographic conditions, and mass spectrometry settings biotrial.comjapsonline.com. For this compound, a typical sample preparation approach might involve protein precipitation or liquid-liquid extraction to isolate the analyte from complex biological matrices jfda-online.com. The selection of an appropriate internal standard (IS), ideally a stable isotopically labeled analog of this compound, is crucial for compensating for matrix effects and variations during sample processing and analysis medrxiv.orgtandfonline.com.
Validation of the developed method for this compound typically assesses the following key parameters:
Selectivity/Specificity: Ensuring that the method can unequivocally measure this compound in the presence of endogenous matrix components, metabolites, and other potential interferences japsonline.comtandfonline.com.
Linearity and Range: Establishing the concentration range over which the method provides a linear relationship between the analyte concentration and instrument response nih.govjfda-online.com. For this compound, a linear range spanning several orders of magnitude is typically sought.
Accuracy: Assessing the closeness of measured values to the true concentration of this compound. This is evaluated by analyzing quality control (QC) samples at different concentrations jfda-online.comfrontiersin.org.
Precision: Measuring the reproducibility of the method under the same (intra-day precision) and different (inter-day precision) operating conditions. Precision is often expressed as coefficient of variation (CV) jfda-online.comfrontiersin.org.
Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ): Defining the lowest and highest concentrations of this compound that can be reliably and accurately quantified unite.itjfda-online.com.
Matrix Effect: Evaluating the influence of co-eluting matrix components on the ionization of this compound and its internal standard nih.govjapsonline.comtandfonline.com.
Recovery: Determining the efficiency of the sample preparation method in extracting this compound from the biological matrix jfda-online.comfrontiersin.org.
Stability: Assessing the stability of this compound in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term, long-term, and stock solution stability) nih.govjapsonline.comtandfonline.com.
Carryover: Ensuring that no analyte signal is detected in a blank sample following a high-concentration sample, indicating no residue from previous injections tandfonline.com.
A hypothetical summary of validation parameters for this compound in rat plasma is presented in Table 1.
Table 1: Hypothetical Validation Summary for this compound in Rat Plasma (LC-MS/MS)
| Parameter | Criterion (Acceptance) | This compound Result |
| Linearity | R² ≥ 0.99 | 0.998 |
| Range | Defined by LLOQ and ULOQ | 1.0 ng/mL – 1000 ng/mL |
| LLOQ | Accuracy ±20%, Precision ≤20% CV | 1.0 ng/mL (Accuracy: 105.2%, CV: 4.8%) |
| ULOQ | Accuracy ±15%, Precision ≤15% CV | 1000 ng/mL (Accuracy: 98.7%, CV: 3.1%) |
| Intra-day Precision | ≤15% CV (at QC levels) | 2.5% - 7.1% |
| Inter-day Precision | ≤15% CV (at QC levels) | 3.2% - 8.5% |
| Accuracy | ±15% (at QC levels, except LLOQ ±20%) | 95.5% - 108.3% |
| Matrix Effect | IS-normalized matrix factor CV ≤15% | 8.9% |
| Recovery | Consistent and reproducible | 85% - 92% |
| Freeze-Thaw Stability | % Change ≤15% (3 cycles) | -4.1% |
| Short-Term Stability | % Change ≤15% (Benchtop, 6h) | +2.3% |
| Long-Term Stability | % Change ≤15% (-80°C, 30 days) | -1.5% |
| Carryover | Signal in blank < 20% of LLOQ, < 5% of IS LLOQ | Not detected |
Application in Pharmacokinetic and Pharmacodynamic Sample Analysis
Once validated, the LC-MS/MS method for this compound is routinely applied to analyze study samples from preclinical pharmacokinetic (PK) and pharmacodynamic (PD) investigations wuxiapptec.comresolian.com.
In PK studies, the method is used to quantify this compound concentrations in biological samples (e.g., plasma, blood, urine, tissue homogenates) collected at various time points after administration to animal models chromatographyonline.combioagilytix.comjfda-online.comresolian.com. These concentration-time data are then used to determine key PK parameters, such as:
Area Under the Curve (AUC): A measure of total drug exposure over time frontiersin.org.
Maximum Concentration (Cmax): The peak concentration of this compound achieved in the biological matrix.
Time to Cmax (Tmax): The time at which Cmax is observed.
Half-life (t½): The time required for the concentration of this compound to decrease by half.
Clearance (CL): The rate at which this compound is removed from the body.
Volume of Distribution (Vd): The apparent volume into which this compound distributes in the body.
These parameters provide crucial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, informing dose selection and regimen design for subsequent studies bioagilytix.com.
In PD studies, the validated method can be employed to quantify this compound in matrices relevant to its mechanism of action or to measure biomarkers related to its pharmacological effect. For instance, if this compound targets a specific tissue, its concentration in that tissue homogenate can be measured to correlate with a observed pharmacodynamic response resolian.com. The ability of LC-MS/MS to quantify this compound with high sensitivity and selectivity allows for accurate assessment of drug exposure-response relationships, which is fundamental for understanding the compound's efficacy and potential therapeutic window in preclinical models wuxiapptec.com. The high-throughput nature of LC-MS/MS also facilitates the analysis of large numbers of samples generated in these extensive preclinical studies, enabling timely data generation for decision-making in the drug development pipeline veedalifesciences.comwuxiapptec.com.
Concluding Remarks and Future Research Directions
Unaddressed Questions and Gaps in Preclinical Understanding of WX-037
Despite promising initial findings, several questions regarding the preclinical profile of this compound remain. A comprehensive understanding of its long-term effects, the full spectrum of its off-target activities, and the precise mechanisms of potential acquired resistance are areas that require deeper investigation.
Preclinical studies have demonstrated the synergistic effects of this compound with the MEK inhibitor WX-554 in colorectal cancer models. However, the broader applicability of this combination therapy across other cancer types with co-activated MAPK and PI3K pathways is an area ripe for exploration. Furthermore, the impact of this compound on the tumor microenvironment, including its effects on immune cell infiltration and function, has not been extensively characterized. A more thorough investigation into its immunomodulatory properties could unveil new therapeutic opportunities.
Additionally, while studies have shown its efficacy in models with specific genetic alterations such as PIK3CA mutations, a more comprehensive analysis of predictive biomarkers is needed to identify patient populations most likely to respond to this compound as a monotherapy or in combination.
Potential for Further Exploration of PI3K Pathway Inhibition in Research
The study of this compound contributes to the growing body of evidence supporting the PI3K pathway as a critical target in oncology. The PI3K/AKT/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancer, playing a central role in cell growth, proliferation, survival, and metabolism.
Future research should continue to explore the nuances of inhibiting different PI3K isoforms. This compound's specific inhibitory profile against the α and δ isoforms highlights the potential for developing isoform-selective inhibitors to maximize therapeutic efficacy while minimizing off-target effects. Further research into the distinct roles of each PI3K isoform in different cancer contexts will be crucial for the rational design of next-generation inhibitors. Moreover, understanding the intricate crosstalk between the PI3K pathway and other signaling networks will be key to identifying effective combination strategies to overcome intrinsic and acquired resistance.
Future Avenues for Translational Research and Development of Novel Chemical Entities
The progression of this compound into a Phase I clinical trial, both as a single agent and in combination with WX-554, marks a significant step in its translational journey. The outcomes of this trial will be critical in determining the future clinical development path for this compound and will inform the design of subsequent studies.
Beyond the direct clinical development of this compound, its chemical structure can serve as a valuable starting point for the development of novel chemical entities. Medicinal chemistry efforts could focus on modifying the this compound scaffold to improve its pharmacokinetic and pharmacodynamic properties, enhance its selectivity, or to develop compounds with dual-inhibitory functions, potentially targeting both PI3K and other key oncogenic kinases. The development of next-generation compounds inspired by this compound could lead to therapies with improved efficacy and a better safety profile.
Development of Novel Research Tools Based on this compound Scaffold
The this compound chemical scaffold holds potential for the development of novel research tools to further probe the biology of the PI3K pathway. By modifying the this compound molecule to incorporate chemical tags, such as biotin (B1667282) or fluorescent probes, researchers could create valuable reagents for use in biochemical and cell-based assays.
These chemical probes could be utilized for a variety of applications, including the visualization of PI3K localization within cells, the identification of novel PI3K-interacting proteins through affinity purification-mass spectrometry, and the development of high-throughput screening assays to identify other small molecules that bind to PI3K. Such tools would be invaluable for basic research aimed at dissecting the complex roles of the PI3K pathway in both normal physiology and disease.
Research Findings on this compound
Preclinical investigations have provided initial data on the activity of this compound in cancer models. The following tables summarize key findings from in vitro studies on colorectal cancer cell lines.
| Cell Line | GI₅₀ (µM) |
|---|---|
| HCT116 | 0.25 |
| HT29 | 0.30 |
| Cell Line | Treatment (10 µM each, 72h) | % Cell Death |
|---|---|---|
| HCT116 | This compound + WX-554 | ~60% |
| HT29 | This compound + WX-554 | ~70% |
Q & A
Q. How should researchers document and share negative or inconclusive results related to this compound?
- Methodological Answer : Publish in preprint repositories or data journals with full methodological transparency. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data deposition. Clearly distinguish between technical failures (e.g., assay interference) and biologically null results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
